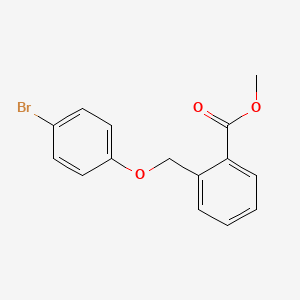

Methyl 2-((4-bromophenoxy)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(4-bromophenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)14-5-3-2-4-11(14)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYBCDMALTFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-bromophenoxy)methyl)benzoate typically involves the esterification of 2-(4-bromophenoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the preparation of Methyl 2-((4-bromophenoxy)methyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Types of Reactions:

Oxidation: Methyl 2-((4-bromophenoxy)methyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products:

Oxidation: 2-(4-Bromophenoxymethyl)benzoic acid.

Reduction: 2-(4-Bromophenoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4-bromophenoxy)methyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromophenoxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release the active benzoic acid derivative. These interactions and transformations are crucial for the compound’s biological activity and its effectiveness in various applications .

Comparison with Similar Compounds

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 2-((4-bromophenoxy)methyl)benzoate?

Answer:

A typical synthetic route involves nucleophilic aromatic substitution or esterification. For example, the bromophenoxy moiety can be introduced via coupling between 4-bromophenol and a methyl benzoate derivative bearing a reactive group (e.g., chloromethyl or hydroxymethyl). Evidence from similar compounds (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)...benzoate) highlights the use of triazine-based intermediates for cross-coupling reactions under mild acidic conditions . Characterization often combines H/C NMR to confirm regioselectivity and HPLC to assess purity.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Key techniques include:

- X-ray crystallography for absolute structural confirmation, as demonstrated in studies of analogous brominated benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) using SHELXTL for refinement .

- NMR spectroscopy to verify substituent positions (e.g., H NMR for aromatic protons and C NMR for ester carbonyl signals).

- Mass spectrometry (HRMS) for molecular ion validation.

- HPLC with UV detection to quantify purity, especially when scaling up reactions .

Basic: How should researchers handle safety concerns related to brominated aromatic compounds like this?

Answer:

While direct toxicological data for this compound is limited, protocols for structurally similar brominated derivatives (e.g., 4-(bromomethyl)benzaldehyde) recommend:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- First aid: Immediate flushing with water for eye/skin exposure and medical consultation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL (for refinement) and Mercury (for visualization) can resolve conformational ambiguities. For example, dihedral angles between aromatic rings (e.g., 84.07° in 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) clarify steric interactions and packing motifs . Discrepancies between computational models (e.g., DFT) and experimental data should be addressed by refining thermal parameters and validating hydrogen-bonding networks .

Advanced: What strategies mitigate challenges in refining low-quality crystallographic data?

Answer:

- Data collection: Use high-resolution detectors and low-temperature (e.g., 100 K) settings to reduce thermal motion artifacts.

- Software tools: SHELXTL’s twin refinement module can handle twinned crystals, while PLATON checks for missed symmetry or voids .

- Validation: Cross-check with CIF archives (e.g., Cambridge Structural Database) to identify common pitfalls like overfitting .

Advanced: How can researchers analyze intermolecular interactions to predict physicochemical properties?

Answer:

Mercury’s Materials Module enables systematic analysis of:

- Hydrogen-bonding networks: Critical for predicting solubility and melting points.

- π-π stacking distances: Influences solid-state stability and optical properties.

- Void maps: Assess potential for polymorphism or co-crystal formation . For example, C–H⋯O interactions in 2-(4-bromophenyl)-2-oxoethyl benzoates stabilize crystal packing .

Advanced: How to address contradictions between spectroscopic and computational data?

Answer:

- NMR vs. DFT: Discrepancies in chemical shifts may arise from solvent effects (e.g., chloroform vs. DMSO). Use explicit solvent models in computational simulations.

- XRD vs. molecular dynamics: Packing forces in crystals can distort bond angles compared to gas-phase DFT. Refine structures using constraints from experimental data .

Advanced: What mechanistic insights guide the design of derivatives with enhanced reactivity?

Answer:

- Electrophilic substitution: The bromine atom’s electron-withdrawing effect directs further functionalization (e.g., Suzuki coupling) at the para position.

- Ester hydrolysis: Controlled basic or acidic conditions can yield carboxylic acid derivatives for further coupling . Studies on phenacyl benzoates suggest that steric hindrance from the methyl group may slow hydrolysis kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.